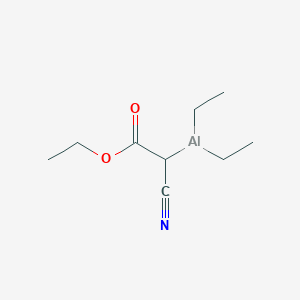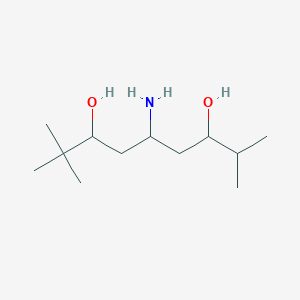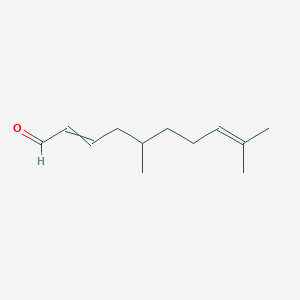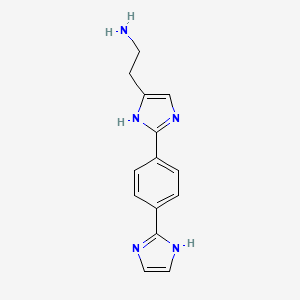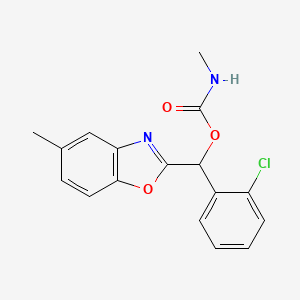
5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate is a chemical compound with the molecular formula C13H20O3 It is characterized by a formyl group attached to a cyclohexene ring, which is further substituted with three methyl groups and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 2,6,6-trimethylcyclohex-1-en-1-yl acetate.
Formylation: The formylation of the starting material can be achieved using reagents such as formic acid or formyl chloride under acidic conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Carboxy-2,6,6-trimethylcyclohex-1-en-1-yl acetate.
Reduction: 5-Hydroxymethyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound has a similar cyclohexene ring structure but differs in the functional groups attached.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): Another compound with a similar cyclohexene ring but different substituents.
Uniqueness
5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate is unique due to the presence of both a formyl group and an acetate group on the same cyclohexene ring
Propriétés
Numéro CAS |
106199-89-7 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(5-formyl-2,6,6-trimethylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C12H18O3/c1-8-5-6-10(7-13)12(3,4)11(8)15-9(2)14/h7,10H,5-6H2,1-4H3 |
Clé InChI |
NDOUYUMYYBDALE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(CC1)C=O)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
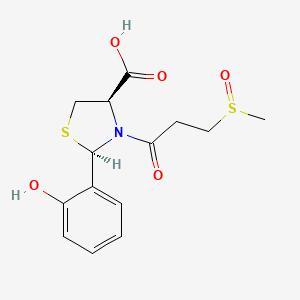


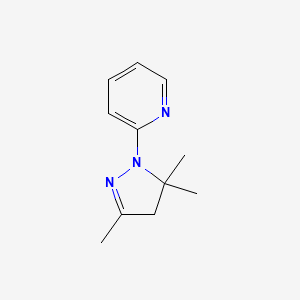
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
